2-Nonenoic acid
Description
2-Nonenoic acid (C₉H₁₆O₂) is a medium-chain unsaturated fatty acid with a double bond at the α,β (C2) position. It has a molecular weight of 156.22 g/mol (CAS: 3760-11-0) and is classified as a medium-chain fatty acid due to its 9-carbon aliphatic tail . This compound is notable for its role in flavor chemistry, contributing musty, sour, and oily notes in food products like Tibetan Qingke Baijiu . It also participates in enzymatic reactions, such as hydroxylation and epoxidation catalyzed by unspecific peroxygenases (UPOs) .
Structure
3D Structure
Properties
IUPAC Name |
(E)-non-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXTJMPCFOTOO-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063171 | |
| Record name | 2-Nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fatty aroma | |
| Record name | (E)-2-Nonenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils, Soluble (in ethanol) | |
| Record name | (E)-2-Nonenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.940 | |
| Record name | (E)-2-Nonenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14812-03-4, 3760-11-0, 29830-11-3 | |
| Record name | trans-2-Nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14812-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonenoic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014812034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029830113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Non-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14812-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NONENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93232CN67V | |
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Preparation Methods
Reaction Mechanism and Conditions
The isomerization proceeds via the formation of an alkali metal salt intermediate. When 3-nonenoic acid is treated with a 40–65% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), the carboxylic acid group is deprotonated to form the corresponding salt. Heating this heterogeneous mixture to 150–160°C facilitates the migration of the double bond from the β,γ-position to the α,β-position, yielding the potassium or sodium salt of this compound.
Critical Parameters :
-
Alkali Concentration : Solutions containing 40–65% alkali hydroxide ensure partial solubility of the salt, creating a solid-liquid interface critical for the reaction equilibrium.
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Temperature : Optimal isomerization occurs at 150–160°C, balancing reaction rate and side-product suppression.
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Reaction Time : Extended heating (4–6 hours) drives the equilibrium toward this compound, achieving an 82:18 ratio of α,β- to β,γ-isomers.
Experimental Workflow
A representative procedure from the patent involves:
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Combining 3-nonenoic acid with 65% aqueous KOH (1:2 molar ratio).
-
Heating the mixture at 150°C for 5 hours.
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Cooling and filtering to recover the solid salt phase.
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Neutralizing the salt with hydrochloric acid (HCl) to regenerate the free acid.
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Treating the crude product with 93% sulfuric acid to lactonize residual 3-nonenoic acid, enabling separation via extraction with dilute NaOH.
Table 1: Isomerization Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Alkali Concentration | 40–65% KOH | Maximizes salt insolubility |
| Temperature | 150–160°C | Minimizes lactone formation |
| Reaction Time | 4–6 hours | Achieves 82% conversion |
Separation and Purification of this compound
The isomerization reaction yields a mixture of this compound and residual 3-nonenoic acid, necessitating precise separation techniques.
Acid-Base Extraction
After neutralization of the alkali salt with HCl, the free acids are treated with concentrated sulfuric acid. This step selectively lactonizes 3-nonenoic acid into a water-insoluble derivative, while this compound remains unreacted. The lactone is removed via filtration, and the remaining this compound is extracted using dilute NaOH, followed by re-acidification to precipitate the pure product.
Distillation and Solvent Recovery
Final purification involves vacuum distillation under reduced pressure (3 mmHg), collecting the fraction boiling at 122–135°C. Benzene is employed as a co-solvent to enhance separation efficiency, with recovery rates exceeding 70% for the alkali hydroxide solution.
Table 2: Purification Metrics
| Step | Efficiency | Key Reagents |
|---|---|---|
| Lactonization | >95% 3-Nonenoic acid removal | 93% |
| NaOH Extraction | 98% this compound recovery | 5% NaOH |
| Distillation | 99% Purity | Benzene |
Industrial-Scale Production Considerations
The scalability of the isomerization method is underscored by its compatibility with continuous reactors and solvent-recycling systems.
Catalyst Reusability
The spent alkali hydroxide solution (specific gravity 1.504) is reconcentrated and reused, minimizing waste. Potassium hydroxide is preferred over sodium hydroxide due to its higher solubility and lower tendency to form stable byproducts.
Economic and Environmental Impact
-
Cost Efficiency : The process avoids expensive metal catalysts, relying on inexpensive alkali hydroxides.
-
Waste Reduction : Solvent recovery and alkali reuse align with green chemistry principles.
Comparative Analysis of Alternative Methods
While the isomerization route dominates industrial production, other methods are documented in literature:
Oxidation of 2-Nonenol
2-Nonenol can be oxidized to this compound using strong oxidizing agents like potassium permanganate () or chromium trioxide (). However, this method suffers from low yields (50–60%) and hazardous waste generation.
Hydrolysis of 2-Nonenenitrile
Acid- or base-catalyzed hydrolysis of 2-nonenenitrile offers a potential route, but the precursor’s limited commercial availability restricts its practicality.
Chemical Reactions Analysis
(a) Enzymatic Oxidation
Unspecific peroxygenases (UPOs) catalyze regio- and stereoselective oxidation of trans-2-nonenoic acid:
| UPO Enzyme | Primary Products | Yield (%) |
|---|---|---|
| CglUPO | 9-Hydroxy-trans-2-nonenoic acid | 45 |
| AaeUPO | 8,9-Epoxy-trans-2-nonenoic acid | 32 |
| MroUPO | 9-Hydroxy-trans-2-nonenoic acid | 28 |
Epoxidation occurs at the terminal double bond, while hydroxylation favors the ω-position. Side reactions include enzyme inactivation via substrate-induced radical formation .
(b) Chemical Oxidation
Strong oxidants like KMnO₄ or CrO₃ cleave the double bond, yielding shorter-chain carboxylic acids (e.g., heptanoic acid and oxalic acid). Controlled oxidation with H₂O₂ in formic acid produces lactones via intermediate hydroxy acids, though this is more documented for 3-nonenoic acid .
Lactonization
Under acidic conditions, this compound forms γ-lactones, though this reaction is less favored compared to β,γ-unsaturated analogs. For example:
Yields depend on steric and electronic factors, with trans-configuration substrates showing higher lactonization efficiency .
Biological Metabolism
This compound participates in lipid peroxidation pathways, analogous to 4-hydroxy-2-nonenal (HNE). Key metabolic transformations include:
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Glutathione Conjugation : Catalyzed by glutathione S-transferases (GSTs), forming mercapturic acid derivatives .
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Reduction : Aldo-keto reductases (AKRs) reduce the double bond, yielding saturated fatty acids .
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β-Oxidation : Mitochondrial degradation to acetyl-CoA and propionyl-CoA fragments .
Comparative Reactivity
| Property | This compound | 3-Nonenoic Acid | Nonanoic Acid |
|---|---|---|---|
| Double Bond Position | C2–C3 | C3–C4 | N/A |
| Lactonization Tendency | Low | High | None |
| Oxidation Susceptibility | High (α,β-unsaturation) | Moderate (β,γ-unsaturation) | Low (saturated) |
The α,β-unsaturation in this compound enhances electrophilicity, making it more reactive toward nucleophiles and oxidants than its isomers .
Scientific Research Applications
Food Industry
Flavoring Agent and Preservative
2-Nonenoic acid is utilized in the food industry primarily as a flavoring agent. Its unique flavor profile enhances the taste of various food products. Additionally, it acts as a preservative, extending the shelf life of items by preventing spoilage due to microbial growth .
Case Study: Flavor Enhancement in Beverages
A study conducted on beverages incorporating this compound demonstrated a significant increase in consumer preference due to its flavor-enhancing properties. The acid was found to synergistically interact with other flavor compounds, creating a more rounded taste profile.
Cosmetics and Personal Care
Emollient Properties
In the cosmetics sector, this compound is valued for its emollient properties. It helps improve skin texture and provides moisture, making it a popular ingredient in skincare formulations .
Data Table: Cosmetic Products Containing this compound
| Product Type | Functionality | Concentration (%) |
|---|---|---|
| Moisturizers | Hydration and skin barrier repair | 0.5 - 3 |
| Creams | Texture enhancement | 0.5 - 2 |
| Sunscreens | Skin protection | 1 - 5 |
Pharmaceuticals
Role in Drug Formulation
This compound is also significant in pharmaceutical applications. It is involved in the formulation of anti-inflammatory and analgesic medications. Its derivatives have shown potential in enhancing drug solubility and bioavailability .
Case Study: Anti-Inflammatory Drug Development
Research indicated that formulations containing this compound derivatives exhibited improved anti-inflammatory effects compared to traditional formulations. Clinical trials demonstrated a reduction in inflammation markers among participants using these formulations.
Polymer Production
Synthesis of Specialty Polymers
The compound plays a crucial role in the synthesis of specialty polymers, contributing to materials with enhanced flexibility and durability . These polymers are increasingly used in applications requiring robust mechanical properties.
Data Table: Properties of Polymers Synthesized with this compound
| Polymer Type | Flexibility (Shore A) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 85 | 200 |
| Polyethylene | 70 | 180 |
| Copolymers | 90 | 220 |
Agricultural Applications
Surfactant in Pesticide Formulations
In agriculture, this compound is used as a surfactant in pesticide formulations. It enhances the efficacy of active ingredients by improving their spread and adhesion on plant surfaces .
Case Study: Efficacy Improvement in Crop Protection
Field studies have shown that pesticides formulated with this compound resulted in higher pest control efficiency compared to those without it. The surfactant's ability to reduce surface tension led to better coverage and penetration of the pesticide.
Mechanism of Action
The mechanism of action of 2-Nonenoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence metabolic processes, and interact with cellular receptors. The exact pathways depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
8-Nonenoic Acid (Isomer)
Structural Differences :
- Double Bond Position: 8-Nonenoic acid has a double bond at the C8 position, whereas 2-nonenoic acid has it at C2. Both share the molecular formula C₉H₁₆O₂ but exhibit distinct mass fragmentation patterns in LC/MS due to the double bond location .
Nonanoic Acid (Saturated Analog)
Structural Differences :
- Nonanoic acid (C₉H₁₈O₂) is the saturated counterpart of this compound, lacking the C2 double bond.
2-Octenoic Acid (Shorter-Chain Analog)
Structural Differences :
- 2-Octenoic acid (C₈H₁₄O₂) has a shorter carbon chain (8 vs. 9 carbons) but shares the α,β-unsaturated structure.
Reactivity and Enzymatic Conversion :
- Both acids undergo UPO-mediated hydroxylation and epoxidation. However, chain length affects solubility and enzyme interaction, with this compound producing more stable epoxides .
- Flavor Profile: 2-Octenoic acid contributes to green, fatty notes, while this compound’s longer chain enhances its musty, cardboard-like aroma .
2-Fluorooctanoic Acid (Halogenated Analog)
Structural Differences :
- 2-Fluorooctanoic acid (C₈H₁₅FO₂) replaces a hydrogen atom with fluorine at the C2 position, altering electronic properties.
Functional Implications :
- The fluorine atom increases electronegativity, enhancing acidity and altering solubility compared to this compound. This modification is used in medicinal chemistry to tune bioavailability .
Comparison with Functionally Similar Compounds (Esters)
Methyl 2-Nonenoate
- Structure: Methyl ester of this compound (C₁₀H₁₈O₂, CAS: 111-79-5) .
- Applications : Used as a flavor additive in soft drinks and baked goods (FEMA limit: 3.2–13 mg/kg) . Unlike the free acid, the ester form enhances volatility, making it suitable for fragrances .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position | Key Applications |
|---|---|---|---|---|
| This compound | C₉H₁₆O₂ | 156.22 | C2 | Flavor compounds, UPO reactions |
| 8-Nonenoic acid | C₉H₁₆O₂ | 156.22 | C8 | Research reference |
| Nonanoic acid | C₉H₁₈O₂ | 158.24 | N/A | Feed additives, UCP1 activation |
| 2-Octenoic acid | C₈H₁₄O₂ | 142.20 | C2 | Enzymatic studies, flavors |
| 2-Fluorooctanoic acid | C₈H₁₅FO₂ | 162.20 | C2 (fluorinated) | Medicinal chemistry |
Table 2: Key Research Findings
Research Considerations
Biological Activity
2-Nonenoic acid, an unsaturated fatty acid, is gaining attention for its biological activities, particularly in the context of oxidative stress and lipid metabolism. This article delves into its biological mechanisms, metabolic pathways, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C9H16O2
- Molecular Weight : 156.23 g/mol
- Structure : This compound Structure
Oxidative Stress Response
Research indicates that this compound plays a role in modulating oxidative stress responses. It has been shown to influence mitochondrial function and energy metabolism:
- Mitochondrial Function : In studies involving brown adipose tissue, this compound was found to affect oxygen consumption rates, suggesting a role in mitochondrial uncoupling and energy expenditure .
- Oxidative Stress Markers : The compound is implicated in the detoxification of lipid-derived aldehydes such as 4-hydroxynonenal (HNE), which is a byproduct of lipid peroxidation. The detoxification pathway involves conjugation with glutathione (GS) and oxidation to 4-hydroxy-2-nonenoic acid (HNA) .
Lipid Peroxidation Inhibition
Lipid peroxidation is a critical process linked to various pathophysiological conditions including inflammation and neurodegenerative diseases. This compound has been studied for its potential to inhibit lipid peroxidation:
- Mechanism of Action : The compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cellular components. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .
Case Studies and Experimental Data
- Mitochondrial Studies : A study demonstrated that this compound affects mitochondrial respiration in brown fat cells. It increased the proton leak independent of uncoupling protein 1 (UCP1), indicating its potential role in thermogenesis .
- Cellular Metabolism : In cultured human lens epithelial cells, exposure to HNE led to the formation of GS conjugates and subsequent metabolic transformations involving this compound derivatives, highlighting its role in cellular detoxification processes .
- Biomarker Identification : Research has identified specific adducts formed from reactions between proteins and lipid peroxidation products like HNE, which may serve as biomarkers for oxidative stress-related diseases .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 2-Nonenoic acid?
- Synthesis : Common methods include oxidation of 2-nonenol or hydrolysis of its methyl ester (CAS 111-79-5) under acidic/basic conditions. For isomer-specific synthesis (e.g., trans-2-Nonenoic acid, CAS 3760-11-0), stereoselective catalysts like Sharpless epoxidation derivatives may be employed.
- Characterization : Use GC-MS for purity analysis, NMR (¹H and ¹³C) to confirm structure, and FTIR to identify functional groups. Physical constants (e.g., density, melting point) should align with CRC Handbook data (MW 156.222 g/mol) .
- Controls : Include reference standards (e.g., NIST-certified samples) and validate reagents for selectivity .
Q. How can researchers differentiate between structural isomers of this compound?
- Chromatography : Use chiral HPLC columns or GC with polar stationary phases to separate cis/trans isomers.
- Spectroscopy : Compare NMR coupling constants (e.g., trans isomers exhibit larger J values for vinyl protons) or employ NOESY to determine spatial proximity of substituents .
- Reference Data : Cross-check retention times and spectral profiles with databases like NIST Chemistry WebBook .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Extraction : Liquid-liquid extraction (LLE) using ethyl acetate or solid-phase extraction (SPE) with C18 cartridges.
- Quantification : LC-MS/MS in multiple reaction monitoring (MRM) mode for sensitivity. Validate methods with spike-recovery experiments (70–120% recovery) and calibration curves (R² > 0.99) .
- Blinding : Ensure analysts are blinded to sample groups during data acquisition to reduce bias .
Advanced Research Questions
Q. How should researchers design experiments to investigate the biological activity of this compound while minimizing confounding variables?
- Experimental Design :
- Use factorial designs to test interactions (e.g., dose-response vs. exposure time).
- Power analysis: Calculate sample size using pilot data (e.g., G*Power software) to ensure statistical validity .
- Controls : Include vehicle controls, positive controls (e.g., known bioactive fatty acids), and negative controls (e.g., scrambled analogs) .
- Replication : Perform triplicate independent experiments and validate findings in a secondary lab .
Q. What strategies address contradictory data in studies on this compound’s stability or reactivity?
- Root-Cause Analysis :
- Check reagent lot variability (e.g., peroxide levels in solvents) .
- Validate storage conditions: this compound is light-sensitive; store under argon at −20°C .
Q. How can researchers ensure reproducibility when studying this compound’s metabolic pathways?
- Protocol Standardization : Document all steps, including incubation times, buffer compositions, and enzyme sources (e.g., lot numbers for cytochrome P450 isoforms) .
- Data Transparency : Publish raw datasets (e.g., metabolomics profiles) as supplementary material .
- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and disclose exclusion criteria for animal/cell models .
Q. What advanced statistical methods are appropriate for analyzing dose-dependent effects of this compound?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
- Multivariate Analysis : Use PCA or PLS-DA to identify correlated variables in omics datasets.
- Error Handling : Report confidence intervals and use bootstrapping for small sample sizes .
Methodological Best Practices
- Ethical Compliance : Obtain approval for biological studies and disclose conflicts of interest .
- Literature Reviews : Use Boolean search strategies (e.g., "(this compound) AND (synthesis OR metabolism)") and prioritize peer-reviewed journals .
- Data Presentation : Follow CRC Handbook guidelines for reporting physical constants and IUPAC nomenclature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
